
4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy-
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Overview
Description
4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzo-fused cyclohepta-furan ring system, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- typically involves multi-step organic reactions. The process may start with the formation of the benzo-fused cyclohepta-furan core, followed by the introduction of the carboxamide and diethylaminoethyl groups. Common reagents and conditions include:
Cyclization reactions: to form the furan ring.
Amidation reactions: to introduce the carboxamide group.
Alkylation reactions: to attach the diethylaminoethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: to accelerate reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carboxamide groups to amines.
Substitution: Replacement of diethylaminoethyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Research indicates that derivatives of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide exhibit notable pharmacological effects, including:
- Anticancer Properties : Some derivatives have shown the ability to inhibit cancer cell proliferation. Studies suggest that these compounds may affect cancer cell signaling pathways and induce apoptosis in malignant cells.
- Neuroactive Effects : The compound has been investigated for its potential neuroprotective properties. Its interaction with neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases.
- Anti-inflammatory Activity : Similar compounds have been documented to possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
Synthesis and Optimization
The synthesis of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide typically involves multi-step organic reactions. Common reagents include potassium permanganate and lithium aluminum hydride for oxidation and reduction processes respectively. Optimization of reaction conditions is crucial to maximize yield and purity.
Synthetic Route Overview:
- Starting Materials : Utilize o-phenylenediamines and 4-(arylmethylene)-6-phenyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one.
- Key Reactions : Include cyclization reactions that form the core structure.
- Final Modifications : Introduce functional groups through selective substitutions to enhance biological activity.
Applications in Medicinal Chemistry
The versatility of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide suggests several potential applications:
Application Area | Description |
---|---|
Pharmaceuticals | Development of new drugs targeting cancer and neurodegenerative diseases. |
Biological Research | Studying interactions with biological targets to elucidate mechanisms of action. |
Chemical Synthesis | Serving as an intermediate in the synthesis of other complex organic compounds. |
Case Studies
Several studies have documented the pharmacological effects of this compound:
- Anticancer Study : A study demonstrated that a derivative inhibited proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Neuroprotective Research : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating Alzheimer's disease.
- Anti-inflammatory Effects : Experimental models showed reduced inflammation markers when treated with derivatives of this compound compared to control groups .
Mechanism of Action
The mechanism of action of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
4H-Benzo(4,5)cyclohepta(1,2-b)furan derivatives: Compounds with similar core structures but different functional groups.
Carboxamide derivatives: Compounds with similar carboxamide groups but different ring systems.
Diethylaminoethyl derivatives: Compounds with similar diethylaminoethyl groups but different core structures.
Uniqueness
4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- stands out due to its unique combination of a benzo-fused cyclohepta-furan ring system with carboxamide and diethylaminoethyl groups. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
The compound 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- (CAS No. 83494-70-6) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a benzo-cyclohepta-furan core with various functional groups, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C26H40N4O3
- Molecular Weight : 456.62 g/mol
- Structural Features : The compound features a carboxamide group and diethylamino substituents that enhance its reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds related to 4H-Benzo(4,5)cyclohepta(1,2-b)furan derivatives exhibit various pharmacological effects. Key findings include:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this class of compounds:
- In vitro Studies : The compound has shown moderate to significant activity against various bacterial strains and fungi. For instance, derivatives have been tested against pathogens like Escherichia coli and Staphylococcus aureus, exhibiting minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Microorganism | Activity | MIC (µg/mL) |
---|---|---|
Escherichia coli | Moderate to significant | 32 |
Staphylococcus aureus | Moderate | 16 |
Candida albicans | Significant | 64 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Cholinesterase Inhibition : It demonstrated selective inhibition towards butyrylcholinesterase (BChE), with an IC50 value comparable to known inhibitors like physostigmine . This suggests potential applications in treating conditions like Alzheimer's disease.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 157.31 |
Butyrylcholinesterase | 46.42 |
The biological activity of this compound is likely due to its ability to interact with various biological targets:
- Receptor Binding : Its structural features allow for effective binding to receptors involved in neurotransmission and microbial inhibition.
- Molecular Docking Studies : Computational studies have indicated that the compound can form hydrogen bonds with critical amino acids in target enzymes, enhancing its inhibitory effects.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several derivatives of the compound against a panel of bacteria and fungi. Results showed that modifications in the diethylamino substituents significantly affected the activity profile.
- Cholinesterase Inhibition Study : Another study focused on the inhibition of cholinesterase enzymes by the compound, revealing that structural variations influenced selectivity and potency against BChE versus acetylcholinesterase.
Q & A
Basic Questions
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of this polycyclic carboxamide requires addressing challenges such as regioselectivity in heterocyclic ring formation, stability of diethylaminoethyl substituents under reaction conditions, and protection of the hydroxyl group. A multi-step approach is recommended:
- Step 1 : Use a palladium-catalyzed cross-coupling reaction to construct the benzo-fused cycloheptane core, ensuring compatibility with diethylaminoethyl groups.
- Step 2 : Introduce the carboxamide moiety via a nucleophilic acyl substitution, leveraging anhydrous conditions to prevent hydrolysis of the amide bond.
- Step 3 : Optimize solvent polarity (e.g., acetonitrile) to enhance solubility of intermediates and reduce side reactions .
Q. How can researchers ensure the purity of the compound given its structural complexity?
Purification challenges arise from the compound’s high molecular weight and polar substituents. Effective strategies include:
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to resolve closely related impurities.
- Recrystallization : Employ mixed solvents (e.g., dichloromethane/hexane) to exploit differential solubility of the target compound versus byproducts.
- Analytical Validation : Confirm purity via high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to detect residual solvents or stereoisomers .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy :
- 1H NMR : Focus on the dihydroxy region (δ 4.0–5.0 ppm) to confirm the 9,10-dihydro-4-hydroxy moiety. Overlapping signals from diethylaminoethyl groups (δ 2.5–3.5 ppm) may require decoupling experiments.
- 13C NMR : Identify carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the fused ring system.
- Mass Spectrometry : Use electrospray ionization (ESI-MS) in positive ion mode to detect the molecular ion peak [M+H]⁺, cross-referenced with theoretical exact mass.
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) .
Advanced Questions
Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?
Integrate quantum chemical calculations (e.g., density functional theory, DFT) to:
- Predict Transition States : Identify energy barriers for key steps like cyclization or amide bond formation.
- Screen Solvents : Calculate solvation free energies to prioritize solvents (e.g., DMF, THF) that stabilize intermediates.
- Feedback Loops : Use ICReDD’s approach to iteratively refine experimental conditions based on computational predictions, reducing trial-and-error experimentation by ~40% .
- AI-Driven Automation : Implement tools like COMSOL Multiphysics to simulate reaction kinetics and optimize parameters (temperature, pressure) in real time .
Q. What strategies address discrepancies in biological activity data across studies?
Contradictions in bioactivity data (e.g., IC50 variability) may stem from differences in assay conditions or compound degradation. Mitigation strategies include:
- Standardized Protocols : Adopt uniform cell lines (e.g., HEK293 for receptor binding assays) and buffer systems (pH 7.4, 37°C).
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify hydrolytically labile groups (e.g., the hydroxyl moiety).
- Meta-Analysis : Apply multivariate regression to isolate confounding variables (e.g., serum concentration in cell culture media) .
Q. How do solvent choice and reaction parameters influence regioselectivity in substituent addition?
The diethylaminoethyl groups’ nucleophilicity and steric bulk dictate regioselectivity. Key factors:
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of amino groups, favoring substitution at the 4-position of the furan ring.
- Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition, directing amide formation to the carboxamide site over the hydroxyl group.
- Catalyst Selection : Transition-metal catalysts (e.g., Pd(OAc)₂) with chelating ligands (e.g., XPhos) improve yield in cross-coupling steps by suppressing β-hydride elimination .
Properties
CAS No. |
83494-70-6 |
---|---|
Molecular Formula |
C26H40N4O3 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[2-(diethylamino)ethylamino]-2-hydroxy-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-4-carboxamide |
InChI |
InChI=1S/C26H40N4O3/c1-5-29(6-2)17-15-27-25(31)21-19-33-23-14-13-20-11-9-10-12-22(20)26(32,24(21)23)28-16-18-30(7-3)8-4/h9-12,19,28,32H,5-8,13-18H2,1-4H3,(H,27,31) |
InChI Key |
VGEZIAUVYHYWKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=COC2=C1C(C3=CC=CC=C3CC2)(NCCN(CC)CC)O |
Origin of Product |
United States |
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